molecular formula C19H24N4 B14158353 1,1,2-Ethanetricarbonitrile, 2-(4-(dibutylamino)phenyl)- CAS No. 64346-52-7

1,1,2-Ethanetricarbonitrile, 2-(4-(dibutylamino)phenyl)-

Cat. No.: B14158353
CAS No.: 64346-52-7
M. Wt: 308.4 g/mol
InChI Key: AIFYEZSBVMGGAN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,2-Ethanetricarbonitrile, 2-(4-(dibutylamino)phenyl)- typically involves the reaction of 4-(dibutylamino)benzaldehyde with malononitrile in the presence of a base such as piperidine . The reaction proceeds through a Knoevenagel condensation, followed by cyclization to form the desired product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like ethanol or methanol for several hours.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

1,1,2-Ethanetricarbonitrile, 2-(4-(dibutylamino)phenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

Mechanism of Action

The mechanism of action of 1,1,2-Ethanetricarbonitrile, 2-(4-(dibutylamino)phenyl)- involves its interaction with molecular targets through its functional groups. The carbonitrile groups can participate in nucleophilic addition reactions, while the dibutylamino group can engage in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,2-Ethanetricarbonitrile, 2-(4-(dibutylamino)phenyl)- is unique due to the presence of the dibutylamino group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, solubility, and interaction with other molecules, making it valuable for specific applications in research and industry .

Properties

CAS No.

64346-52-7

Molecular Formula

C19H24N4

Molecular Weight

308.4 g/mol

IUPAC Name

2-[4-(dibutylamino)phenyl]ethane-1,1,2-tricarbonitrile

InChI

InChI=1S/C19H24N4/c1-3-5-11-23(12-6-4-2)18-9-7-16(8-10-18)19(15-22)17(13-20)14-21/h7-10,17,19H,3-6,11-12H2,1-2H3

InChI Key

AIFYEZSBVMGGAN-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C1=CC=C(C=C1)C(C#N)C(C#N)C#N

Origin of Product

United States

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